molecular formula C10H14O5 B12541263 Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate CAS No. 654674-04-1

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate

Cat. No.: B12541263
CAS No.: 654674-04-1
M. Wt: 214.21 g/mol
InChI Key: MWLAEDWMBJEXGH-ZETCQYMHSA-N
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Description

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate is an organic compound with a cyclopropane ring substituted with a formyl group and two ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with diazo compounds under the influence of a catalyst to form the cyclopropane ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and solvents is crucial to ensure the scalability and cost-effectiveness of the production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A precursor in the synthesis of diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate.

    Diethyl (2R,3R)-2,3-epoxysuccinate: Another cyclopropane derivative with different functional groups.

    Diethyl (2S,3S)-2-bromo-3-hydroxysuccinate: A brominated cyclopropane compound with distinct reactivity.

Uniqueness

This compound is unique due to its combination of a formyl group and two ester groups on a cyclopropane ring. This structural arrangement imparts specific chemical reactivity and potential for diverse applications in synthesis and research .

Properties

CAS No.

654674-04-1

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

diethyl (2R)-2-formylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C10H14O5/c1-3-14-8(12)10(5-7(10)6-11)9(13)15-4-2/h6-7H,3-5H2,1-2H3/t7-/m0/s1

InChI Key

MWLAEDWMBJEXGH-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C1(C[C@H]1C=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(CC1C=O)C(=O)OCC

Origin of Product

United States

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